molecular formula C6H11N3O B2781004 2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1247943-03-8

2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B2781004
CAS No.: 1247943-03-8
M. Wt: 141.174
InChI Key: HNXBOMGYFGWFGD-UHFFFAOYSA-N
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Description

2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of an amino group and a hydroxyl group in this compound makes it a valuable intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the cyclocondensation of appropriate hydrazines with carbonyl compounds. One common method is the reaction of 3-amino-5-methylpyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Advanced techniques such as microwave-assisted synthesis and flow chemistry are also explored to improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized to create complex heterocyclic systems with potential pharmaceutical applications .

Scientific Research Applications

2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of enzyme inhibitors and receptor modulators.

    Medicine: The compound is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: It is utilized in the production of agrochemicals, dyes, and polymers

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of diverse bioactive molecules. Its ability to participate in multiple types of chemical reactions and its wide range of applications in various fields highlight its significance .

Properties

IUPAC Name

2-(3-amino-5-methylpyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-5-4-6(7)8-9(5)2-3-10/h4,10H,2-3H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXBOMGYFGWFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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